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molecular formula C9H9FN2O4 B8498923 4-Fluoro-N-methoxy-N-methyl-3-nitro-benzamide

4-Fluoro-N-methoxy-N-methyl-3-nitro-benzamide

Cat. No. B8498923
M. Wt: 228.18 g/mol
InChI Key: WJGFGURAMNEVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056918B2

Procedure details

4-Fluoro-3-nitrobenzoic acid (100 gm, 0.54 mol) was taken up in dry methylene chloride (1 L) and 1.5 mL of DMF was added. To this solution was added oxalyl chloride (61 mL, 0.702 mol). After 1.5 hours, the solvent was removed in vacuo and the crude acid chloride (yellow oil) was taken up in methylene chloride (50 mL) and slowly added to a stirring mixture of triethylamine (150.5 mL, 1.08 mol) and Weinreb amine hydrochloride (68.5 gm, 0.702 mol) in methylene chloride (950 mL) at 0 deg C. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was washed with saturated sodium dihydrogen phosphate, followed by water. The organic phase was dried over anhydrous sodium sulfate and concentrated in vacuo to an orange-yellow oil. The crude oil was triturated with pentane to give 110.28 gm (90%) of a yellow to off white powder.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three
Quantity
150.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
amine hydrochloride
Quantity
68.5 g
Type
reactant
Reaction Step Four
Quantity
950 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CN([CH:17]=[O:18])C.C(Cl)(=O)C(Cl)=O.[CH2:25]([N:27](CC)CC)C>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:27]([O:18][CH3:17])[CH3:25])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
61 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
150.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
amine hydrochloride
Quantity
68.5 g
Type
reactant
Smiles
Name
Quantity
950 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
The reaction mixture was washed with saturated sodium dihydrogen phosphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange-yellow oil
CUSTOM
Type
CUSTOM
Details
The crude oil was triturated with pentane
CUSTOM
Type
CUSTOM
Details
to give 110.28 gm (90%) of a yellow to off white powder

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC1=C(C=C(C(=O)N(C)OC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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